

Application Note: Analysis of Apoptosis by Flow Cytometry Following CC-90003 Treatment

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Compound of Interest

Compound Name: CC-90003
Cat. No.: B15610410

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Introduction

CC-90003 is a potent and selective, orally available inhibitor of extracellular signal-regulated kinase (ERK) with potential antineoplastic activity.[1] As a critical downstream node in the frequently dysregulated RAS/RAF/MEK/ERK signaling pathway, ERK1/2 inhibition presents a compelling therapeutic strategy in cancers with activating mutations in this cascade, such as those with KRAS or BRAF mutations.[2][3][4] **CC-90003** covalently binds to and inhibits the kinase activity of ERK1 and ERK2, leading to the suppression of tumor cell proliferation and the induction of apoptosis.[1][2] This application note provides a detailed protocol for the analysis of apoptosis in cancer cells treated with **CC-90003** using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

Principle of the Assay

During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the

intact plasma membrane of live and early apoptotic cells. However, in late-stage apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus. Dual staining with a fluorescently labeled Annexin V and PI allows for the differentiation of live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).^{[5][6][7]}

Data Presentation

Treatment of KRAS-mutant colorectal cancer cell lines, such as HCT-116, with **CC-90003** has been shown to induce a concentration-dependent increase in cell death. The following table summarizes representative data on the induction of apoptosis by **CC-90003**.

Cell Line	Treatment	Concentration (μM)	Incubation Time	% Apoptotic Cells (Annexin V+)	Reference
HCT-116	CC-90003	0 (Vehicle)	72 hours	Baseline	[2]
HCT-116	CC-90003	1	72 hours	Increased	[2]
HCT-116	CC-90003	10	72 hours	Significantly Increased	[2]
SW620	CC-90003	Various	48 hours	Dose-dependent increase	[8]

Note: Specific percentages of apoptotic cells are often presented graphically in publications. The table above provides a qualitative summary based on published findings. For precise quantification, it is recommended to reproduce the experiment and obtain specific data points.

Experimental Protocols

Materials

- **CC-90003** (appropriate stock solution in DMSO)

- KRAS-mutant cancer cell line (e.g., HCT-116)
- Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
- Phosphate-Buffered Saline (PBS), cold
- Trypsin-EDTA
- Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and 10X Binding Buffer)
- Flow cytometer
- Microcentrifuge tubes
- 5 ml polystyrene tubes for flow cytometry

Cell Culture and Treatment

- Culture HCT-116 cells in complete medium at 37°C in a humidified atmosphere with 5% CO₂.
- Seed cells in 6-well plates at a density that will not exceed 80-90% confluency at the end of the experiment.
- Allow cells to adhere overnight.
- Prepare serial dilutions of **CC-90003** in complete medium from a stock solution. A final DMSO concentration should be kept constant across all conditions and should not exceed 0.1%.
- Treat cells with varying concentrations of **CC-90003** (e.g., 0.1, 1, 10 μM) and a vehicle control (DMSO) for the desired time period (e.g., 24, 48, 72 hours).

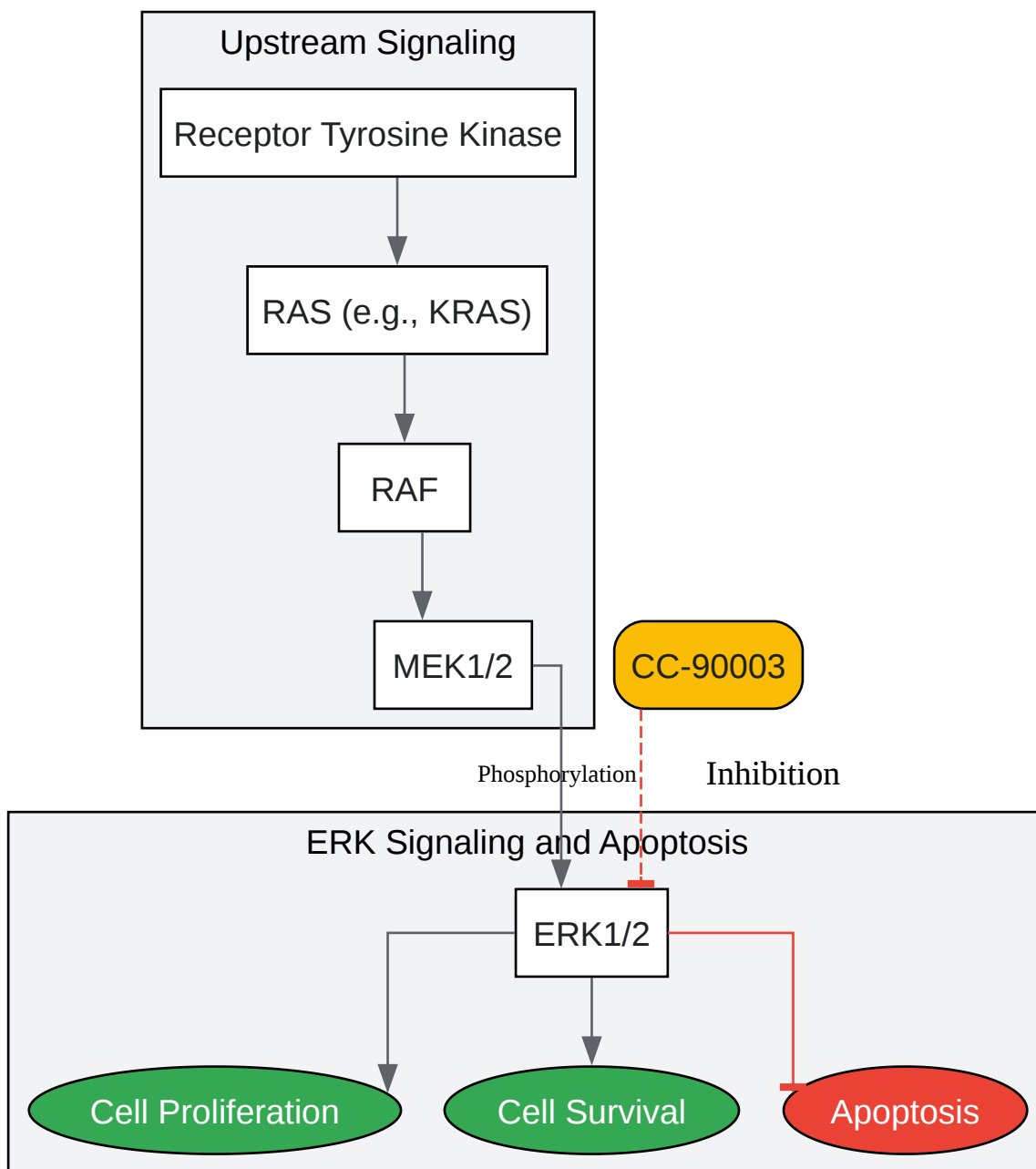
Annexin V and Propidium Iodide Staining

- Harvest Cells:

- Carefully collect the culture medium, which contains floating (potentially apoptotic) cells, into a centrifuge tube.
- Wash the adherent cells once with PBS.
- Add Trypsin-EDTA to detach the adherent cells.
- Once detached, neutralize the trypsin with complete medium and combine these cells with their corresponding supernatant from the previous step.
- Wash Cells:
 - Centrifuge the cell suspension at 300 x g for 5 minutes.
 - Discard the supernatant and resuspend the cell pellet in 1 ml of cold PBS.
 - Centrifuge again at 300 x g for 5 minutes and discard the supernatant.
- Staining:
 - Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
 - Resuspend the cell pellet in 100 µl of 1X Binding Buffer.
 - Add 5 µl of Annexin V-FITC and 5 µl of Propidium Iodide to the cell suspension.
 - Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]
- Flow Cytometry Analysis:
 - After incubation, add 400 µl of 1X Binding Buffer to each tube.
 - Analyze the samples by flow cytometry within one hour.
 - For analysis, use appropriate instrument settings for FITC (for Annexin V) and PerCP-Cy5.5 or a similar channel for PI.
 - Use unstained, Annexin V-only, and PI-only stained cells as controls to set up compensation and gates.

Visualizations

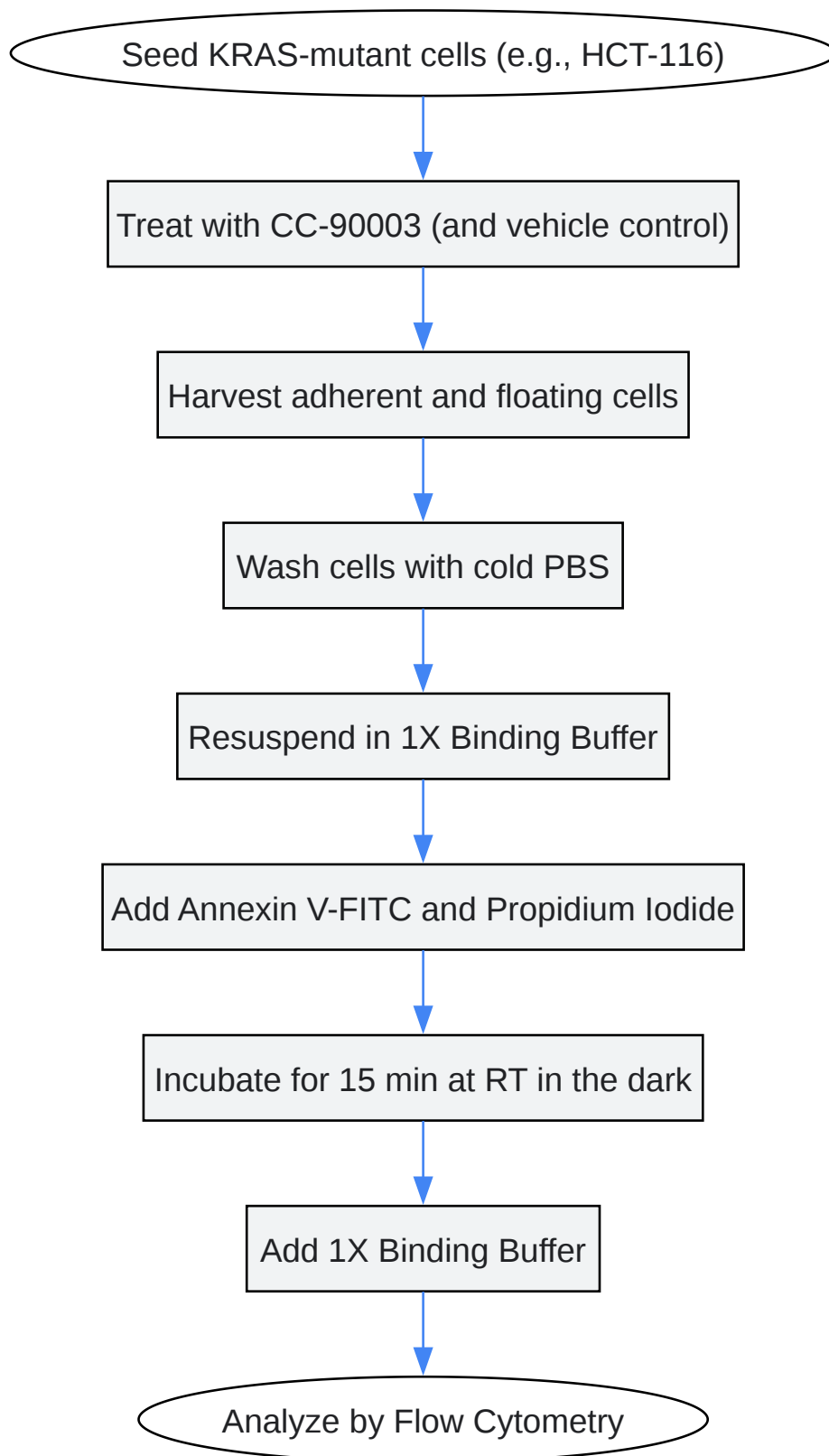
CC-90003 Signaling Pathway and Apoptosis Induction



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Caption: **CC-90003** inhibits ERK1/2, blocking proliferation and survival signals, and promoting apoptosis.

Experimental Workflow for Flow Cytometry Analysis



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Caption: Workflow for assessing apoptosis with **CC-90003** using Annexin V/PI staining and flow cytometry.

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